Methyl 4-deoxy-a-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

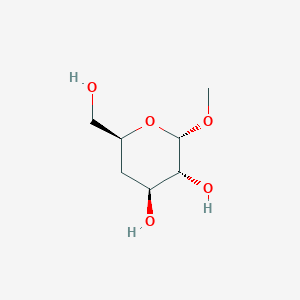

Methyl 4-deoxy-α-D-glucopyranoside is a derivative of glucose, where the hydroxyl group at the fourth carbon is replaced by a hydrogen atom. This modification results in a compound with unique properties compared to its parent molecule, glucose. It is often used in biochemical research due to its structural similarity to glucose but with altered reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-deoxy-α-D-glucopyranoside typically involves the selective reduction of the hydroxyl group at the fourth carbon of methyl α-D-glucopyranoside. This can be achieved through various chemical reduction methods, such as using hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

Industrial production of Methyl 4-deoxy-α-D-glucopyranoside may involve enzymatic methods, where specific enzymes catalyze the reduction of the hydroxyl group. This approach can offer higher selectivity and yield compared to purely chemical methods.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-deoxy-α-D-glucopyranoside can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully deoxygenated derivatives.

Substitution: The hydrogen at the fourth carbon can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully deoxygenated derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Applications De Recherche Scientifique

Biochemical Research

Methyl 4-deoxy-α-D-glucopyranoside is utilized extensively in biochemical research for its ability to inhibit lectin binding. This property is particularly useful in protein purification processes where glycoproteins and other glycoconjugates are eluted from affinity chromatography columns. The inhibition of lectin-conjugate binding allows for the selective isolation of target proteins, facilitating further studies on their structure and function .

Case Study: Protein Purification

In a study examining the effects of various methyl glycosides on protein interactions, methyl 4-deoxy-α-D-glucopyranoside was shown to effectively elute glycoproteins from agarose lectin columns, demonstrating its utility in protein purification protocols .

Pharmaceutical Applications

The compound has been explored for its potential therapeutic applications, particularly in cancer research. Methyl 4-deoxy-α-D-glucopyranoside derivatives have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. These derivatives exhibit varying degrees of cytotoxicity, suggesting that modifications to the methylated sugar structure can enhance biological activity .

Data Table: Antiproliferative Effects of Methyl 4-Deoxy-α-D-Glucopyranoside Derivatives

| Compound | IC50 (μg/mL) | Target Cell Line |

|---|---|---|

| Derivative 1 | 2500 | HeLa (cervical cancer) |

| Derivative 2 | 1800 | MCF-7 (breast cancer) |

| Derivative 3 | 3000 | A549 (lung cancer) |

The study indicated that some derivatives showed significant inhibition of cell proliferation, highlighting the potential for developing new anticancer agents based on this compound .

Analytical Chemistry

Methyl 4-deoxy-α-D-glucopyranoside is also employed in analytical chemistry as a standard for chromatographic methods. Its unique properties allow it to serve as a reference material in the characterization of other sugar derivatives and in the assessment of glycosylation patterns in biomolecules .

Application Example: Chromatographic Analysis

In an experiment assessing glycosylation patterns, researchers used methyl 4-deoxy-α-D-glucopyranoside as a standard to compare retention times and peak areas in high-performance liquid chromatography (HPLC) analyses. This facilitated the identification of glycosylated proteins in complex biological samples .

Microbiology and Cell Culture

In microbiology, methyl 4-deoxy-α-D-glucopyranoside serves as a substrate for studying microbial fermentation processes. Its ability to be fermented by specific bacterial species allows researchers to investigate metabolic pathways and microbial interactions within various environments .

Case Study: Fermentation Studies

A study investigated the fermentation capabilities of Listeria species using methyl 4-deoxy-α-D-glucopyranoside as a carbon source. The results demonstrated that certain strains could ferment this compound effectively, producing measurable acid levels that indicated metabolic activity .

Mécanisme D'action

The mechanism of action of Methyl 4-deoxy-α-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. Its structural similarity to glucose allows it to bind to glucose transporters and enzymes, but the absence of the hydroxyl group at the fourth carbon alters its reactivity and binding affinity. This can affect various metabolic pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl α-D-glucopyranoside: The parent compound with a hydroxyl group at the fourth carbon.

Methyl β-D-glucopyranoside: An isomer with a different configuration at the anomeric carbon.

Methyl α-D-mannopyranoside: A similar compound with a different configuration at the second carbon.

Uniqueness

Methyl 4-deoxy-α-D-glucopyranoside is unique due to the absence of the hydroxyl group at the fourth carbon, which significantly alters its chemical reactivity and biological interactions compared to its parent and similar compounds. This makes it a valuable tool in studying the effects of specific structural modifications on carbohydrate function and reactivity.

Activité Biologique

Methyl 4-deoxy-α-D-glucopyranoside (M4DGP) is a glycoside that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with M4DGP, including its synthesis, antimicrobial properties, and cytotoxic effects.

Synthesis of Methyl 4-deoxy-α-D-glucopyranoside

M4DGP is synthesized through regioselective acylation methods, which allow for the modification of hydroxyl groups on the glucopyranose ring. The synthesis typically involves:

- Starting Material : Methyl α-D-glucopyranoside.

- Reagents : Various acylating agents are used to modify the hydroxyl groups selectively.

- Yield : The synthesized derivatives often exhibit good yields and are characterized using spectroscopic techniques such as NMR and IR.

The structural modifications enhance the compound's solubility and biological activity, making it a suitable candidate for further pharmacological studies.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of M4DGP and its derivatives. The following table summarizes key findings regarding the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens.

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Methyl 4-deoxy-α-D-glucopyranoside | Staphylococcus aureus | 0.75 | 8.00 |

| Listeria monocytogenes | 1.50 | 16.00 | |

| Escherichia coli | 2.00 | 16.00 |

The results indicate that M4DGP exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes . The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.

Cytotoxic Effects

Research has also highlighted the cytotoxic potential of M4DGP, particularly in cancer cell lines. For instance, one study reported that a derivative of M4DGP inhibited the proliferation of Ehrlich ascites carcinoma (EAC) cells by approximately 10.36% , with an IC50 value of 2602.23 μg/mL when assessed using the MTT assay . This suggests that while M4DGP has some cytotoxic effects, further modifications may be necessary to enhance its potency against cancer cells.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of M4DGP derivatives with specific protein targets. For example:

- Targets : 4URO and 4XE3 receptors.

- Findings : Certain derivatives exhibited high binding affinities, indicating potential as therapeutic agents .

These studies provide insights into how structural modifications influence biological activity and can guide future research in drug design.

Propriétés

IUPAC Name |

(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNZRNVPEASSLV-YTLHQDLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(CC(O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.